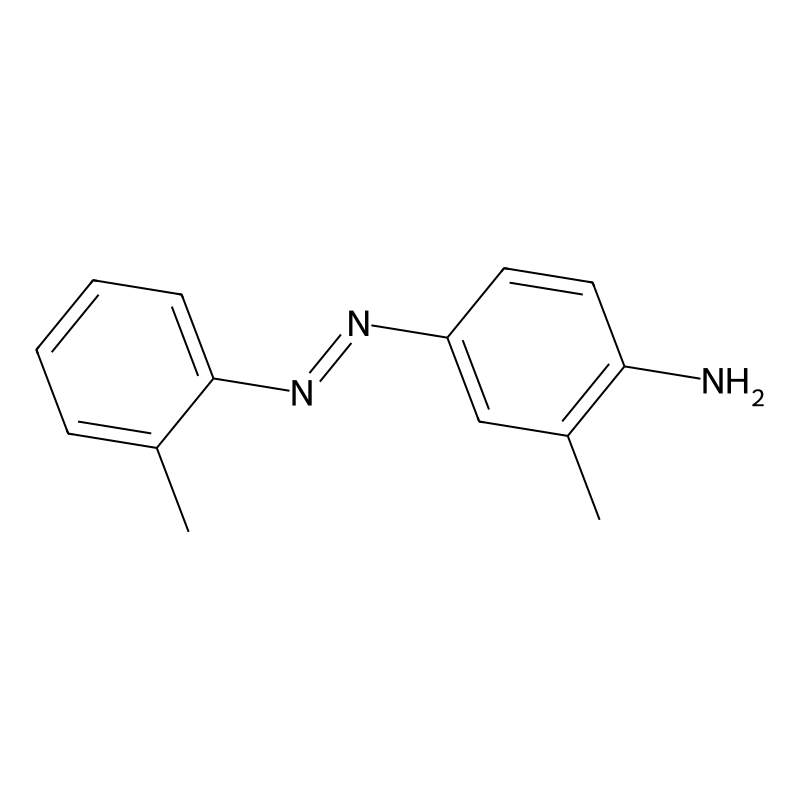o-Aminoazotoluene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
SOL IN ALCOHOL, ETHER, CHLOROFORM
SOL IN OILS & FATS
SOL IN ACETONE, CELLOSOLVE & TOLUENE
Water solubility= 7.64 mg/l at 25 °C (est)
Synonyms
Canonical SMILES
Historical Use in Carcinogenesis Research:
o-Aminoazotoluene (o-AT) has been historically used in scientific research, primarily in the field of carcinogenesis. Studies conducted in the mid-20th century demonstrated that o-AT could induce tumors in various animal models, including rats, mice, and rabbits. [Source: National Toxicology Program (NTP) - ] These findings played a significant role in the early understanding of how certain chemicals can cause cancer.
Limitations and Safety Concerns:
Alternative Research Methods:
With the development of more advanced and ethical research methods, alternative approaches have been adopted to study carcinogenesis. These alternatives include the use of cell cultures, computational modeling, and studies on non-carcinogenic chemicals that share similar properties with known carcinogens.
Current Research Applications:
While o-AT is no longer widely used in scientific research due to safety concerns, it may still be employed in specific research areas under strictly controlled conditions and with appropriate safety protocols. These applications may involve:
- Studying the mechanisms of carcinogenesis: Researchers may use o-AT to investigate the specific cellular and molecular pathways involved in cancer development, with the aim of identifying potential targets for cancer prevention or treatment.
- Developing methods for carcinogenicity testing: o-AT may be used as a positive control in carcinogenicity testing of other chemicals, helping to validate the testing methods and ensure their accuracy.
o-Aminoazotoluene is an azo compound characterized by its reddish-brown to golden crystalline form. It has a molecular formula of C₁₄H₁₅N₃ and a molecular weight of approximately 225.32 g/mol. The compound is primarily used as a dye and chemical intermediate in various applications. It is known for its low solubility in water (approximately 7 mg/L at 37°C) but is soluble in organic solvents such as alcohol and ether . The compound exhibits a melting point range of 101-102 °C and is sensitive to light, which can affect its stability .
The biological activity of o-aminoazotoluene has raised significant concerns due to its carcinogenic properties. Studies have shown that exposure to this compound can lead to tumor formation in various animal models, including liver tumors in mice and rats, as well as bladder cancer in hamsters . The International Agency for Research on Cancer has classified o-aminoazotoluene as a possible human carcinogen, highlighting the risks associated with its use and exposure .
Synthesis of o-aminoazotoluene typically involves the following steps:
- Diazotization: O-methylaniline is treated with sodium nitrite and hydrochloric acid at controlled temperatures (around 28°C) to form a diazonium salt.
- Coupling Reaction: The diazonium salt can then be coupled with other aromatic compounds or subjected to further reactions to form o-aminoazotoluene.
- Purification: The crude product is purified through recrystallization from suitable solvents like alcohol .
o-Aminoazotoluene has several applications:
- Dye Production: It serves as an intermediate in the manufacture of azo dyes, specifically used for coloring oils, fats, and waxes.
- Chemical Intermediate: It is utilized in synthesizing other chemical compounds and dyes, including C.I. solvent red 24 and C.I. acid red 115 .
- Research: Due to its biological activity, it is also studied for understanding mechanisms of carcinogenesis.
Interaction studies have focused on the reactivity of o-aminoazotoluene with various chemicals. The compound is known to form toxic gases when mixed with strong acids or oxidizing agents. Additionally, it exhibits potential explosive properties when exposed to certain conditions, making it essential to handle it with care during synthesis and application .
Several compounds share structural similarities with o-aminoazotoluene, particularly within the azo dye category. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| p-Aminoazotoluene | Similar azo structure | Different position of amino group |
| Aniline | Basic structure | Lacks azo linkage |
| 4-Aminobenzenesulfonic Acid | Contains sulfonic group | Water-soluble; used in dyeing |
| Benzidine | Azo structure | Known carcinogen; used in dye production |
Uniqueness of o-Aminoazotoluene: Unlike many similar compounds, o-aminoazotoluene's specific arrangement allows it to exhibit distinct biological activities and carcinogenic properties that are not universally shared among all azo compounds .
Physical Description
Color/Form
REDDISH-BROWN TO YELLOW CRYSTALS
YELLOW LEAVES FROM ALCOHOL
XLogP3
Boiling Point
Density
LogP
Appearance
Melting Point
101-102 °C
UNII
GHS Hazard Statements
H350: May cause cancer [Danger Carcinogenicity]
MeSH Pharmacological Classification
Mechanism of Action
Vapor Pressure
Pictograms


Irritant;Health Hazard
Other CAS
41576-40-3
61550-68-3
Wikipedia
Use Classification
Methods of Manufacturing
PREPD FROM O-TOLUIDINE, SODIUM NITRITE, & HYDROCHLORIC ACID.
General Manufacturing Information
... ORTHO-AMINOAZOTOLUENE IS NOT USED IN FOODS, DRUGS, OR COSMETICS; THUS ITS MFR & TESTING DO NOT CONFORM TO RIGID CHEMICAL SPECIFICATIONS & ITS COMPOSITION VARIES TO MEET CUSTOMER ... REQUIREMENTS.
... NOT APPROVED FOR GENERAL FOOD USE IN ANY OF COUNTRIES SURVEYED.








